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Compound of Interest

Compound Name: Methyl-quinolin-8-ylmethyl-amine

Cat. No.: B1355219

Disclaimer: Direct experimental spectroscopic data (*H NMR, 3C NMR, IR, MS) for N-(quinolin-
8-yImethyl)methanamine could not be located in a comprehensive search of publicly available
scientific literature and databases. This guide provides a detailed analysis based on predicted
spectroscopic properties derived from established principles and data from structurally
analogous compounds. This information is intended to serve as a reference and a predictive
guide for researchers, scientists, and drug development professionals.

Introduction

N-(Quinolin-8-ylmethyl)methanamine is a derivative of quinoline, a heterocyclic aromatic
organic compound. The structure consists of a quinoline ring substituted at the 8-position with a
methylaminomethyl group [-CH2NHCHs3]. This functional arrangement makes it a potential
bidentate ligand for metal chelation and a versatile building block in medicinal chemistry and
materials science. A comprehensive understanding of its spectroscopic characteristics is
fundamental for its synthesis, identification, and characterization. This technical guide outlines
the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data for this compound.

Predicted Spectroscopic Data

The following data are predicted based on the analysis of structurally similar compounds,
including 8-methylquinoline, 8-aminoquinoline, and other N-alkylated aminomethylquinolines.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Table 1: Predicted *H NMR Spectroscopic Data (Solvent: CDCIs)
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Chemical Shift
(3) ppm

Multiplicity

Number of . .
Assignment Rationale
Protons

~8.90

dd

The proton at
position 2 is
typically the most
downfield in the
1H H2 quinoline ring
system due to
the deshielding
effect of the

nitrogen atom.

~8.15

dd

The proton at

position 4 is also
1H H4 significantly

deshielded by

the ring nitrogen.

~7.75

dd

Aromatic proton
on the

1H H5 carbocyclic ring
adjacent to the

substitution.

~7.50

Aromatic proton
1H H6 on the

carbocyclic ring.

~7.40

dd

Aromatic proton
on the

1H H7 carbocyclic ring
adjacent to the

substitution.

~7.35

dd

Aromatic proton
1H H3 on the

heterocyclic ring.

~4.10

2H -CHz- Methylene bridge
protons, typically
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a singlet unless
there is restricted
rotation. The
chemical shift is
influenced by the
adjacent
aromatic ring and

amine group.

The methyl
group protons on
the nitrogen,
appearing as a
~2.50 s 3H _NHCH:s sharp singlet.
This is a
characteristic
chemical shift for
N-methyl groups.

[1]

The amine
proton signal is
often broad and
its chemical shift

~1.80 brs 1H -NH- can vary with
concentration
and temperature.
It may exchange
with D20.

Table 2: Predicted 3C NMR Spectroscopic Data (Solvent: CDCls)
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Chemical Shift (6) ppm Assignment Rationale
Carbon adjacent to nitrogen in
~149.0 Cc2 o ]
the quinoline ring.
uaternary carbon at the rin
~147.5 C8a Q ) y g
junction.
Carbon bearing the
~138.0 C8 methylaminomethyl
substituent.
~136.5 C4 Aromatic CH carbon.
~129.5 C5 Aromatic CH carbon.
uaternary carbon at the rin
~128.0 Cda Q ) y g
junction.
~127.0 C6 Aromatic CH carbon.
~126.5 Cc7 Aromatic CH carbon.
~121.5 C3 Aromatic CH carbon.
~55.0 -CH2- Methylene bridge carbon.
~36.0 -NHCHs N-methyl carbon.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands
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Wavenumber
(cm™)

Intensity

Assignment

Rationale

3350 - 3310

Weak-Medium

N-H Stretch

Secondary amines
show a single N-H
stretching band in this

region.[1]

3100 - 3000

Medium

Aromatic C-H Stretch

Characteristic
stretching vibrations
for C-H bonds on the

quinoline ring.

2950 - 2840

Medium

Aliphatic C-H Stretch

Symmetric and
asymmetric stretching
of C-H bonds in the
methylene and methyl

groups.

~1600, ~1570, ~1500

Medium-Strong

C=C & C=N Stretch

Aromatic ring
stretching vibrations
characteristic of the

quinoline core.

Aromatic amine C-N

1335 - 1250 Medium-Strong C-N Stretch ) o
stretching vibration.
Out-of-plane bending

850 - 750 Strong C-H Bending for the substituted

aromatic ring.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron lonization - El)
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m/z Interpretation Rationale

Molecular ion peak. The
compound has an even

172 [M]* number of nitrogen atoms,
resulting in an even nominal

mass.

171 [M-H]* Loss of a hydrogen radical.

Alpha-cleavage, loss of the
143 (M-CHaNH]* methylamino radical, leading to
- 2
a stable quinolin-8-ylmethyl

cation.

Cleavage of the C-N bond to
142 (M-NHCHs[* lose the methylamine group,
- 3
forming a quinoline-8-

methylene radical cation.

129 [Quinoline]* Fragmentation leading to the
uinoline
quinoline cation radical.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for N-(quinolin-

8-ylmethyl)methanamine.

 NMR Spectroscopy: tH and 3C NMR spectra would be recorded on a 400 MHz or higher
spectrometer. The sample would be dissolved in deuterated chloroform (CDCIs) or dimethyl
sulfoxide-de (DMSO-ds). Tetramethylsilane (TMS) would be used as an internal standard
(0.00 ppm). For confirmation of the N-H proton, a D20 exchange experiment would be

performed.

e IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared
(FTIR) spectrometer. The sample could be analyzed as a neat thin film on a potassium
bromide (KBr) or sodium chloride (NacCl) salt plate, or as a KBr pellet if the sample is a solid.
Data would be collected over a range of 4000-400 cm~1.
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e Mass Spectrometry: A high-resolution mass spectrum (HRMS) would be acquired using an
Electron lonization (EI) or Electrospray lonization (ESI) time-of-flight (TOF) mass
spectrometer to confirm the elemental composition. Low-resolution mass spectra for
fragmentation analysis would be obtained using a standard quadrupole mass spectrometer

with El.

Logical Workflow Visualization

As no specific signaling pathways involving this molecule were identified, a potential synthetic
workflow is presented below. A plausible and common route to synthesize N-(quinolin-8-
ylmethyl)methanamine is via the nucleophilic substitution of 8-(chloromethyl)quinoline with

methylamine.
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Caption: Predicted synthesis workflow for N-(quinolin-8-ylmethyl)methanamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Profile of N-
(Quinolin-8-ylmethyl)methanamine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1355219#spectroscopic-data-of-methyl-quinolin-8-
ylmethyl-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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